![molecular formula C25H31N5O2S B2632177 2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 422532-74-9](/img/structure/B2632177.png)

2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

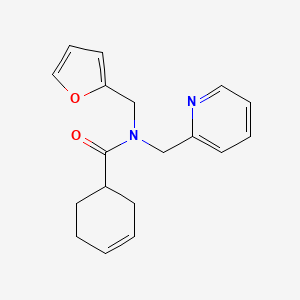

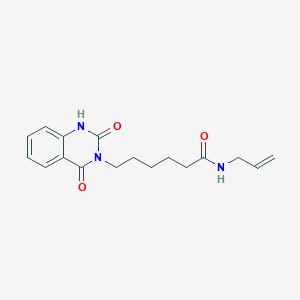

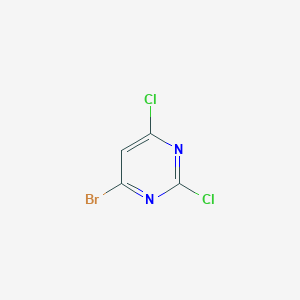

The compound “2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline ring, which is a type of heterocyclic compound . Quinazoline derivatives have been reported to have a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinazoline derivatives can be synthesized through various methods . One common method involves the reaction of 2-aminobenzamides with thiols .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperazine ring, and a sulfanyl group linking these two rings. The butylamino and methoxyphenyl groups are attached to the quinazoline and piperazine rings, respectively.Wissenschaftliche Forschungsanwendungen

Implications in Medicinal Chemistry

Quinazoline derivatives, including compounds structurally related to "2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone", have been extensively explored for their medicinal chemistry applications. Quinazolines have been identified in over 200 naturally occurring alkaloids and have been the foundation for synthesizing novel bioactive moieties. Their biological activities include antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazoline nucleus's stability and versatility make it an excellent candidate for creating new potential medicinal agents, particularly in addressing antibiotic resistance (Tiwary et al., 2016).

Anti-Colorectal Cancer Activity

Research on quinazoline derivatives has demonstrated significant anti-colorectal cancer efficacy. By substituting the benzene and/or pyrimidine rings with amino groups, novel analogs exhibit anticancer properties. These compounds inhibit colorectal cancer cell growth by modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. This suggests the potential of quinazoline derivatives, by extension possibly including "this compound", in developing new anti-colorectal cancer agents (Moorthy et al., 2023).

Optoelectronic Material Applications

Quinazolines and their derivatives have found applications beyond pharmaceuticals, notably in the creation of novel optoelectronic materials. Functionalized quinazolines incorporated into π-extended conjugated systems have demonstrated value for developing materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of these materials underscore the potential of quinazoline derivatives in electronic and luminescent applications (Lipunova et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O2S/c1-3-4-13-26-24-19-9-5-6-10-20(19)27-25(28-24)33-18-23(31)30-16-14-29(15-17-30)21-11-7-8-12-22(21)32-2/h5-12H,3-4,13-18H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBICCBPJTQDEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylpropanamide](/img/structure/B2632103.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)